4-Acetylbenzo[d]thiazol-2(3H)-one
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Overview
Description
4-Acetylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylbenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis. This method involves the reaction of substituted aromatic or aliphatic amino compounds with phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate under microwave irradiation. This approach is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
4-Acetylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine. The reactions are typically carried out in ethanol or other suitable solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives, such as 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
4-Acetylbenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Acetylbenzo[d]thiazol-2(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound also exhibits anti-inflammatory effects by modulating the expression levels of inflammatory factors such as IL-6 and TNF-α .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties .
Uniqueness
4-Acetylbenzo[d]thiazol-2(3H)-one is unique due to its specific acetyl group attached to the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-acetyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)10-9(12)13-7/h2-4H,1H3,(H,10,12) |
InChI Key |
UKBNVBMHAQPCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC(=O)N2 |
Origin of Product |
United States |
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